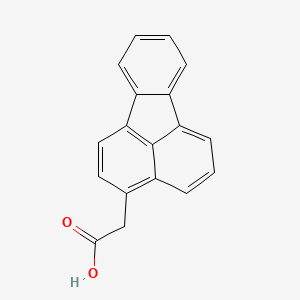

3-Fluorantheneacetic acid

Description

Contextualization within Fluorinated Polycyclic Aromatic Carboxylic Acids

3-Fluorantheneacetic acid belongs to the class of fluorinated polycyclic aromatic carboxylic acids. This group of compounds is characterized by a polycyclic aromatic hydrocarbon (PAH) core, in this case, fluoranthene (B47539), which is a non-alternant PAH composed of fused benzene (B151609) and naphthalene (B1677914) rings. The addition of a fluorine atom and an acetic acid group to this core structure imparts specific chemical and physical properties.

Polycyclic aromatic carboxylic acids, in general, are of interest due to their structural relationship to carcinogenic PAHs and their potential as metabolites of these environmental pollutants. The study of such compounds can provide insights into the biological pathways of PAH degradation and detoxification. For instance, research on the microbial catabolism of fluoranthene has led to the identification of carboxylic acid metabolites, highlighting the environmental and biological relevance of this class of compounds.

Historical Trajectories in this compound Scholarship

The primary historical reference to this compound appears in a 1970 publication in the "Journal of Organic Chemistry of the USSR" by M.I. Shenbor, titled "this compound and Its Derivatives". archive.org This work laid the foundational groundwork for the synthesis and characterization of this specific compound and its related structures. The research emerged from a period of active investigation into the chemistry of polycyclic aromatic hydrocarbons and their derivatives. google.comstanford.eduarchive.org

The synthesis of fluoranthene derivatives, in general, has been a topic of interest for many years, with various methods being developed for their preparation. rsc.orgrsc.orgacs.orgacs.org These synthetic efforts have been driven by the unique electronic and photophysical properties of the fluoranthene core, making its derivatives candidates for applications in materials science. rsc.orgrsc.org

Contemporary Significance in Chemical and Biological Sciences

While dedicated contemporary research focusing solely on this compound is not abundant, its significance can be inferred from the broader context of research on fluoranthene derivatives and fluorinated organic compounds.

The fluoranthene scaffold is a key component in various functional materials, including those used in organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.orgrsc.org The introduction of functional groups like carboxylic acids can be a strategy to fine-tune the electronic properties and solubility of these materials.

In the realm of biological sciences, the structural similarity of this compound to other biologically active molecules suggests potential avenues for investigation. For example, derivatives of other aromatic acetic acids, such as flufenamic acid, have been explored for their anti-inflammatory properties. nih.gov The incorporation of a fluoranthene moiety could lead to novel pharmacological profiles. The study of fluorinated compounds in medicinal chemistry is a burgeoning field, with fluorination being a key tool to enhance the efficacy and pharmacokinetic properties of drug candidates. mdpi.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₁FO₂ |

| Molecular Weight | 278.28 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in organic solvents, with limited solubility in water |

| Acidity (pKa) | The presence of the electron-withdrawing fluorine atom and the aromatic system is expected to influence the acidity of the carboxylic acid group. |

Structure

3D Structure

Properties

CAS No. |

24827-02-9 |

|---|---|

Molecular Formula |

C18H12O2 |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

2-fluoranthen-3-ylacetic acid |

InChI |

InChI=1S/C18H12O2/c19-17(20)10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)18(15)16/h1-9H,10H2,(H,19,20) |

InChI Key |

CBEXQVODXOMTBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CC(=O)O |

Origin of Product |

United States |

Advanced Analytical Characterization and Quantification of 3 Fluorantheneacetic Acid

Sample Preparation and Extraction Techniques for Diverse Matrices

The effective isolation of 3-Fluorantheneacetic acid from complex sample matrices is a foundational step for accurate analysis. The choice of extraction technique is dictated by the nature of the sample matrix (e.g., soil, water, biological tissues), the physicochemical properties of the analyte, and the required sensitivity of the assay.

Solid-Liquid Extraction Methodologies (e.g., Soxhlet, Ultrasonic)

Solid-liquid extraction (SLE) is essential for isolating analytes from solid samples. Methodologies range from classical, exhaustive techniques to modern, rapid approaches.

Soxhlet Extraction: This traditional method provides exhaustive extraction through continuous rinsing of the solid matrix with a distilled solvent. It is recognized for its high efficiency in extracting analytes. However, a significant drawback is the prolonged exposure of the extract to the boiling point of the solvent, which can potentially lead to the degradation of thermolabile compounds. researchgate.net

Ultrasonic-Assisted Extraction (UAE): UAE, or sonication, utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface generates localized high pressure and temperature, disrupting the matrix structure and enhancing solvent penetration. This technique significantly reduces extraction time and solvent consumption compared to Soxhlet extraction and can be performed at lower temperatures, making it suitable for temperature-sensitive molecules. nih.govmdpi.com The efficiency of UAE is influenced by factors such as ultrasonic power, temperature, time, and the liquid-to-solid ratio. mdpi.comresearchgate.net

Table 1: Comparison of Solid-Liquid Extraction Methodologies

| Parameter | Soxhlet Extraction | Ultrasonic-Assisted Extraction (UAE) |

|---|---|---|

| Principle | Continuous solvent reflux and siphoning | Acoustic cavitation and mechanical disruption |

| Extraction Time | Long (6-24 hours) | Short (15-60 minutes) |

| Solvent Volume | High | Low to Moderate |

| Temperature | Boiling point of the solvent | Controlled, often ambient or slightly elevated |

| Efficiency | Generally exhaustive | High, dependent on optimization |

| Suitability | Thermally stable compounds | Thermally stable and labile compounds |

Liquid-Liquid Extraction (LLE) Approaches

Liquid-liquid extraction is a cornerstone technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. For an acidic compound like this compound, LLE is particularly powerful as its solubility can be manipulated by adjusting the pH of the aqueous phase. mnstate.edulibretexts.org

The fundamental principle involves converting the acidic analyte into its ionic salt form by treatment with an aqueous base (e.g., sodium hydroxide, sodium bicarbonate). libretexts.org In its ionized state, the compound becomes highly soluble in the aqueous phase and can be separated from neutral or basic impurities that remain in the organic phase. Subsequently, the aqueous layer is isolated, and the pH is lowered by adding a strong acid (e.g., hydrochloric acid). This protonates the carboxylate anion, reverting it to its neutral, organic-soluble form, which can then be back-extracted into a fresh organic solvent like diethyl ether or dichloromethane. mnstate.edulibretexts.org This process not only isolates the acidic compound but also serves as a crucial sample cleanup and concentration step. nih.govelsevierpure.com

Table 2: pH-Dependent Partitioning in Liquid-Liquid Extraction

| Step | Aqueous Phase pH | Chemical Form of this compound | Predominant Phase |

|---|---|---|---|

| 1. Extraction | Basic (pH > 9) | Anionic (carboxylate salt) | Aqueous |

| 2. Back-Extraction | Acidic (pH < 4) | Neutral (carboxylic acid) | Organic |

Supercritical Fluid Extraction (SFE) Principles and Applications

Supercritical fluid extraction (SFE) is a modern, environmentally friendly ("green") extraction technique that uses a supercritical fluid as the solvent. nih.govresearchgate.net Carbon dioxide (CO₂) is the most common fluid used because it has a mild critical point (31.1 °C, 73.8 bar), is non-toxic, non-flammable, and readily available. researchgate.netyoutube.com In its supercritical state, CO₂ possesses properties of both a liquid and a gas, allowing it to diffuse easily into solid matrices while having the solvating power of a liquid. nih.gov

A key advantage of SFE is the tunability of the solvent strength. The polarity and solvating power of supercritical CO₂ can be precisely controlled by adjusting the pressure and temperature. researchgate.net For non-polar compounds, pure CO₂ is effective. However, for moderately polar compounds like this compound, the polarity of the supercritical fluid can be increased by adding a small amount of a polar co-solvent, or modifier, such as ethanol (B145695) or methanol (B129727). nih.gov This allows for the selective extraction of a wide range of compounds from various matrices. nih.govnih.gov

Microdiffusion and Volatilization Considerations in Sample Handling

The potential for loss of analyte due to volatilization must be managed during sample preparation, particularly during steps involving concentration, such as evaporation. This compound, as a carboxylic acid, can be converted to its non-volatile anionic salt by adjusting the sample solution to a basic pH. This strategy is effectively used in the analysis of other organic acids, where samples are concentrated under basic conditions to prevent the loss of the analyte. nih.gov

The potential for volatilization from solid matrices like soil can be assessed using static diffusion methods. These experimental setups measure the rate at which a compound is released into the air from a soil sample under controlled conditions, providing crucial data for environmental fate modeling and ensuring accurate sample handling protocols. biorefine.eu

Chromatographic Separation Techniques for Resolution and Purity Assessment

Chromatography is indispensable for separating the analyte from co-extracted compounds and for its ultimate quantification. Gas chromatography is a powerful tool for this purpose, especially when coupled with a mass spectrometer.

Gas Chromatography (GC) Development and Optimization

Direct analysis of carboxylic acids by gas chromatography can be problematic due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC inlet and column. To overcome these challenges, a derivatization step is typically employed to convert the carboxylic acid into a more volatile and thermally stable ester derivative. nih.govnih.gov For instance, trifluoroacetic acid is quantitatively converted to its methyl ester using reagents like dimethyl sulfate (B86663) or a solution of sulfuric acid in methanol prior to headspace GC analysis. nih.govnih.gov A similar esterification approach would be necessary for the robust analysis of this compound.

The development and optimization of a GC method would involve several key parameters:

Column Selection: A capillary column with a mid-polarity stationary phase would likely be suitable for separating the derivatized analyte from other components.

Temperature Program: A programmed temperature ramp from a low initial temperature to a higher final temperature would be necessary to ensure sharp peaks for early-eluting compounds while effectively eluting the higher-boiling point analyte. youtube.com

Detector: An electron-capture detector (ECD) is highly sensitive to halogenated compounds and would be an excellent choice for detecting the fluorinated analyte. nih.gov Alternatively, a mass spectrometer (MS) offers superior selectivity and provides structural confirmation, which is invaluable for unambiguous identification in complex matrices. nih.gov

Table 3: Illustrative Gas Chromatography (GC-MS) Parameters for Derivatized Aromatic Acid Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) | Separation and definitive identification. |

| Derivatization Reagent | BF₃-Methanol or Diazomethane (B1218177) | Converts the acid to its volatile methyl ester. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides high-resolution separation of semi-volatile compounds. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Transports analytes through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Separates compounds based on boiling point and polarity. |

| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific fragment ions. |

High-Performance Liquid Chromatography (HPLC) Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering various separation modes tailored to the compound's physicochemical properties. mdpi.comresearchgate.net

Ion-exchange chromatography (IEC) separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. iajps.comlibretexts.org For this compound, which possesses an acidic carboxylic group, anion-exchange chromatography is the mode of choice. At a mobile phase pH above its pKa, the carboxylic acid group deprotonates to form a negatively charged carboxylate anion. This anion can then bind to a stationary phase containing fixed positive charges (anionic exchange resin). researchgate.net

The separation mechanism relies on the reversible binding of the analyte anion to the resin. Elution is typically achieved by increasing the ionic strength of the mobile phase (using a salt gradient, e.g., with sodium chloride) or by changing the pH to neutralize the analyte, thereby disrupting the electrostatic interaction and releasing the compound from the column. iajps.com IEC is particularly useful for separating this compound from neutral or cationic impurities. nih.gov

Table 1: Illustrative Anion-Exchange Chromatography Parameters for Aromatic Carboxylic Acids

| Parameter | Description |

| Stationary Phase | Strong Anion Exchanger (SAX) with quaternary ammonium (B1175870) functional groups or Weak Anion Exchanger (WAX) with diethylaminoethyl (DEAE) functional groups. researchgate.netresearchgate.net |

| Mobile Phase | Aqueous buffer (e.g., Tris-HCl, phosphate (B84403) buffer) with a pH maintained above the pKa of this compound to ensure ionization. |

| Elution Mode | Gradient elution with increasing salt concentration (e.g., 0 to 1 M NaCl) to elute bound analytes based on charge strength. |

| Detection | UV-Vis detection, leveraging the chromophoric fluoranthene (B47539) ring system. |

Ion-Exclusion Chromatography (IEC) is a subset of ion chromatography that separates ionized analytes from non-ionized or weakly ionized ones. youtube.com This technique is highly effective for the analysis of organic acids. nih.govcamcom.it The stationary phase is typically a high-capacity ion-exchange resin with the same charge as the analyte ions to be excluded. For this compound (an anion in its ionized form), an anion-exchange resin would be used.

The primary separation principle in IEC is Donnan exclusion, where highly charged ions (like strong mineral acid anions) are repelled from the pores of the stationary phase and elute quickly. youtube.com Weaker acids, such as this compound, exist in equilibrium between their ionized and non-ionized forms. The neutral, protonated form can partition into the resin pores, leading to longer retention times compared to fully excluded strong acids. nih.gov This allows for the effective separation of organic acids from inorganic salts. The mobile phase is often a dilute mineral acid (like sulfuric acid) to control the ionization of the analytes. youtube.comnih.gov

Reversed-Phase Chromatography (RPC) is the most widely used HPLC mode for the analysis of organic compounds, including polycyclic aromatic hydrocarbons and their derivatives. chromatographyonline.com It utilizes a nonpolar stationary phase (typically silica (B1680970) bonded with C8 or C18 alkyl chains) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chemass.si

Mobile phase pH is a critical parameter. To ensure reproducible retention and sharp, symmetrical peaks, the ionization of the carboxylic acid group must be suppressed. biotage.com This is achieved by acidifying the mobile phase with modifiers like formic acid, acetic acid, or trifluoroacetic acid (TFA) to a pH at least two units below the analyte's pKa. biotage.comresearchgate.net Under these acidic conditions, the compound is in its neutral, protonated form, which increases its hydrophobicity and retention on the column.

Table 2: Typical Reversed-Phase HPLC Conditions for this compound Analysis

| Parameter | Value / Description |

| Column | C18 or C8 bonded silica (e.g., 250 mm x 4.6 mm, 5 µm particle size). researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). chromatographyonline.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or 0.1% TFA. |

| Elution Mode | Gradient elution, starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time. |

| Flow Rate | 0.5 - 1.5 mL/min. |

| Column Temperature | 25 - 40 °C. |

| Detection | UV-Vis or Fluorescence Detector (FLD) set to optimal excitation/emission wavelengths for the fluoranthene structure. researchgate.netcdc.gov |

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the analyte's charge-to-size ratio. As an ionizable compound, this compound is well-suited for CE analysis. nih.govepo.org

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE), which is an aqueous buffer. When a high voltage is applied, charged molecules migrate towards the electrode of opposite polarity. For this compound, analysis would be performed with a BGE at a pH where the compound is negatively charged. These anions migrate against the electroosmotic flow (EOF) but are carried with it towards the detector, with separation occurring based on differences in their electrophoretic mobilities. elsevierpure.com CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov For enhanced sensitivity, especially in complex matrices, CE can be coupled with laser-induced fluorescence (LIF) detection, provided the analyte has native fluorescence or is derivatized with a fluorescent tag. nih.gov

Table 3: General Capillary Electrophoresis Parameters for Acidic Analyte Separation

| Parameter | Description |

| Capillary | Fused-silica capillary (e.g., 50 µm internal diameter, 50-75 cm total length). |

| Background Electrolyte (BGE) | Borate or phosphate buffer at a pH > 5 to ensure deprotonation of the carboxylic acid. elsevierpure.com |

| Applied Voltage | 15 - 30 kV. |

| Temperature | 20 - 30 °C. |

| Injection Mode | Hydrodynamic or electrokinetic injection. |

| Detection | UV detection at a suitable wavelength (e.g., 254 nm) or Laser-Induced Fluorescence (LIF) for higher sensitivity. nih.gov |

Spectroscopic and Hyphenated Detection Methodologies

For unambiguous identification and highly sensitive quantification, chromatographic techniques are often coupled with mass spectrometry.

Mass Spectrometry (MS) Coupled Techniques (e.g., GC-MS, LC-MS, GC-QqQ-MS/MS, LC-MS/MS)

Mass spectrometry provides crucial information on the molecular weight and structure of the analyte. When coupled with a chromatographic inlet, it becomes a powerful tool for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and polar nature of the carboxylic acid group, this compound is not directly amenable to GC analysis. Therefore, a chemical derivatization step is required to convert the acid into a more volatile and thermally stable ester, such as a methyl or ethyl ester. nih.govnih.gov This is often achieved using reagents like diazomethane or by performing esterification with an alcohol in the presence of an acid catalyst. nih.gov Once derivatized, the compound can be separated on a standard nonpolar GC column and detected by MS, which provides a characteristic fragmentation pattern for structural confirmation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: The coupling of HPLC with mass spectrometry is the most powerful technique for the analysis of this compound in complex matrices. fishersci.com It allows for direct analysis without derivatization. Electrospray ionization (ESI) is the most common interface, and for an acidic compound like this compound, it is typically operated in negative ion mode (ESI-). This mode facilitates the detection of the deprotonated molecule, [M-H]⁻. nih.gov

The use of mobile phase modifiers must be compatible with MS. While TFA is excellent for UV chromatography, it is a strong ion-suppressing agent in ESI-MS and should be avoided or used at very low concentrations. nih.govnih.gov Formic acid or acetic acid are preferred as they are volatile and less prone to causing ion suppression. lcms.cz

Tandem mass spectrometry (LC-MS/MS), using instruments like a triple quadrupole (QqQ), provides exceptional selectivity and sensitivity through Selected Reaction Monitoring (SRM). nih.govsciex.com In this mode, the precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process drastically reduces chemical noise and allows for quantification at very low levels. sciex.com

Table 4: Representative LC-MS/MS Parameters for Quantification of this compound

| Parameter | Value / Description |

| Chromatography | Reversed-Phase HPLC as described in Table 2, using formic acid as the modifier. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode. |

| Precursor Ion [M-H]⁻ | The calculated m/z for the deprotonated molecule. |

| MS/MS Mode | Selected Reaction Monitoring (SRM). |

| Collision Gas | Argon. |

| Quantifier Transition | The transition from the precursor ion to the most abundant and stable product ion. |

| Qualifier Transition | The transition from the precursor ion to a second, less abundant product ion for identity confirmation. |

| Detection | Triple Quadrupole (QqQ) or QTRAP Mass Spectrometer. sciex.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used for the detection and quantification of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. technologynetworks.com The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. nioh.ac.za For this compound, the absorption of UV radiation is primarily due to electronic transitions within the extensive π-electron system of the fluoranthene core.

When subjected to UV-Vis analysis, a solution of this compound will exhibit a characteristic spectrum with one or more absorption maxima (λmax). upi.edu The fluoranthene structure typically produces a complex spectrum with several strong absorption bands in the ultraviolet region. The exact wavelengths of these maxima can be influenced by the solvent used for the analysis. nih.govresearchgate.net The intensity of the absorption at a specific maximum wavelength is used to determine the concentration of the compound in a sample by comparing it to a calibration curve prepared from standards of known concentrations. technologynetworks.com The spectrum is recorded as a plot of absorbance versus wavelength, and the peaks correspond to the wavelengths where the compound absorbs light most strongly. upi.edu

Table 1: Principles of UV-Vis Spectroscopy for this compound

| Parameter | Description | Relevance to this compound |

| Principle | Measures the absorption of UV or visible light by a molecule. technologynetworks.com | The fluoranthene aromatic system contains chromophores that absorb strongly in the UV range. |

| Chromophore | The part of a molecule responsible for its color/light absorption. | The conjugated π-electron system of the fluoranthene rings. |

| Absorption Maxima (λmax) | Wavelengths at which the compound shows maximum absorbance. upi.edu | Expected to show multiple strong peaks in the UV region, characteristic of the fluoranthene structure. |

| Quantification | Based on the Beer-Lambert Law (A = εlc). nioh.ac.za | Concentration is determined by measuring absorbance at a λmax and comparing to a standard curve. |

Fluorometric Detection Principles

Fluorometric detection, or fluorescence spectroscopy, is an exceptionally sensitive technique that exploits a substance's ability to emit light after absorbing it. The principle involves exciting a molecule at a specific wavelength (excitation wavelength), causing it to move to a higher electronic energy state. As it returns to its ground state, it emits light at a longer, lower-energy wavelength (emission wavelength).

The fluoranthene moiety in this compound is inherently fluorescent, a common characteristic of polycyclic aromatic hydrocarbons. This native fluorescence allows for highly sensitive and selective detection. For analysis, the sample is irradiated with light at its excitation maximum, and the intensity of the light emitted at its emission maximum is measured. This emission intensity is typically directly proportional to the concentration of the analyte over a certain range. This method is often used as a detection system in High-Performance Liquid Chromatography (HPLC) for quantifying trace amounts of fluorescent compounds.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, that has properties better suited for a particular analytical method. For this compound, derivatization is primarily employed to enhance its performance in gas chromatography (GC) by increasing its volatility and thermal stability. nih.gov

Alkylation and Esterification for Volatility and Stability

The carboxylic acid group in this compound is polar and capable of hydrogen bonding, which results in low volatility and poor thermal stability, making it unsuitable for direct GC analysis. Alkylation, specifically esterification, is a common strategy to overcome this. This process converts the carboxylic acid (-COOH) into an ester (e.g., a methyl or ethyl ester).

The resulting ester is significantly more volatile and less polar than the parent acid, leading to better chromatographic peak shape and reduced column adsorption. A common method involves reaction with an alkylating agent like diazomethane or using an alcohol (e.g., methanol) in the presence of an acid catalyst such as boron trifluoride (BF₃).

Silylation for Gas Chromatographic Analysis

Silylation is another highly effective derivatization technique for compounds containing active hydrogen atoms, such as the carboxylic acid group in this compound. nih.gov The process involves replacing the acidic proton of the -COOH group with a nonpolar silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The resulting TMS ester of this compound is much more volatile and thermally stable, making it ideal for GC-MS analysis. nih.gov This transformation improves chromatographic resolution and allows for analysis at lower temperatures.

Acylation for Chromatographic Enhancement

Acylation involves the introduction of an acyl group (R-C=O) into a molecule. While frequently used for amines and phenols, it can also be applied to carboxylic acids to form anhydrides. More commonly in the context of GC, fluorinated acylation reagents are used to derivatize other functional groups that might be present in related compounds or to enhance detectability. nih.gov For carboxylic acids like this compound, esterification and silylation are generally the preferred methods for improving GC performance. However, should the analytical goal require creating a derivative with high electron affinity for detection by an Electron Capture Detector (ECD), fluorinated acylation could be considered. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) are used for this purpose. nih.gov

Table 3: Comparison of Derivatization Strategies for this compound

| Strategy | Reagent Examples | Purpose | Resulting Derivative |

| Esterification | Diazomethane, BF₃/Methanol | Increase volatility and thermal stability for GC. | Methyl or Ethyl Ester |

| Silylation | BSTFA, MSTFA | Increase volatility and improve peak shape in GC. nih.gov | Trimethylsilyl (TMS) Ester |

| Acylation | TFAA, PFPA | Enhance chromatographic properties and improve detectability by specific detectors like ECD. nih.gov | Mixed Anhydride |

Introduction of Chromophores and Fluorophores for Detectability

The analytical detectability of this compound is fundamentally influenced by its inherent molecular structure. The fluoranthene core is a polycyclic aromatic hydrocarbon (PAH), a class of compounds well-known for their strong ultraviolet (UV) absorption and fluorescent properties. wikipedia.orgnist.gov This intrinsic characteristic means that this compound possesses a native chromophore and fluorophore, making it directly amenable to analysis by techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection (FLD) without the need for chemical modification. akjournals.comresearchgate.net

The name "fluoranthene" itself is derived from the compound's characteristic fluorescence under UV light. wikipedia.org The fluoranthene moiety typically exhibits a fluorescence excitation maximum around 350-358 nm and an emission maximum in the range of 455-466 nm. aatbio.comresearchgate.net These properties provide a strong signal and a high degree of selectivity, as relatively few naturally occurring compounds in a complex matrix will fluoresce at these specific wavelengths. akjournals.com The UV absorption spectrum of fluoranthene and its derivatives is also distinct, with multiple absorption maxima that can be used for quantification. nih.govaip.org

Despite these advantageous intrinsic properties, chemical derivatization to introduce an external chromophore or fluorophore can be a valuable strategy in specific analytical scenarios. researchgate.net The primary motivations for such a derivatization include:

Enhancing Sensitivity: Attaching a tag with a higher molar absorptivity or a greater fluorescence quantum yield can significantly lower the limits of detection.

Shifting Wavelengths: Modifying the molecule can shift the excitation and/or emission wavelengths to a region of the spectrum with less interference from co-eluting matrix components, thereby improving selectivity. escholarship.org

Improving Chromatographic Behavior: Derivatization can alter the polarity and size of the analyte, which can lead to better peak shape and resolution in chromatographic separations.

For carboxylic acids like this compound, derivatization typically targets the carboxyl group. Reagents can be chosen to attach a highly responsive tag. For instance, fluorescent alkyl halides such as 5-(bromomethyl)fluorescein (B119655) can be used to form esters, introducing a potent fluorophore to the molecule. thermofisher.com Another approach involves using fluorescent diazoalkanes like 9-anthryldiazomethane (B78999) (ADAM), which react with carboxylic acids to form fluorescent esters. thermofisher.com

Table 1: Inherent Spectroscopic Properties of the Fluoranthene Moiety

| Property | Wavelength (nm) | Reference(s) |

|---|---|---|

| UV Absorption Maxima | Multiple peaks, including ~236, 287, 341, 357 nm | nist.gov |

| Fluorescence Excitation | ~350 - 358 nm | aatbio.comresearchgate.net |

| Fluorescence Emission | ~455 - 466 nm | aatbio.comresearchgate.net |

Derivatization Reagents and Reaction Conditions (e.g., carbodiimides, specific alkylating agents)

When derivatization of the carboxylic acid functional group of this compound is desired, several classes of reagents can be employed. The choice of reagent depends on the analytical goal, such as enhancing volatility for gas chromatography (GC) or improving detectability for liquid chromatography (LC). The most common reactions involve esterification or amidation of the carboxyl group. nih.gov

Carbodiimides

Carbodiimides are among the most versatile and widely used reagents for modifying carboxylic acids, as they facilitate the formation of amide bonds under mild, often aqueous, conditions. nih.govwikipedia.org These are considered "zero-length" crosslinkers because no part of the carbodiimide (B86325) molecule is incorporated into the final product. science-softcon.de The general mechanism involves the reaction of the carboxylic acid with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a highly reactive O-acylisourea intermediate. wikipedia.orgacs.org This unstable intermediate is readily displaced by a nucleophile, typically a primary amine that has been selected to carry a fluorescent or chromophoric tag. researchgate.net The reaction results in a stable amide bond between the this compound and the labeling amine, with the EDC being released as a soluble urea (B33335) byproduct. science-softcon.de

This strategy is particularly useful for LC-MS analysis, where tagging with a permanently charged amine can improve ionization efficiency or introducing a halogenated moiety can provide a unique isotopic signature for identification. nih.govvu.nl

Specific Alkylating Agents

Alkylation is another primary method for derivatizing carboxylic acids, where an alkyl group is added to form an ester. researchgate.net This is often done to increase the volatility and thermal stability of the analyte for GC analysis or to introduce a UV-absorbing or electron-capturing group for enhanced detection. researchgate.netnih.gov

A prominent example is the use of pentafluorobenzyl bromide (PFB-Br) . This reagent reacts with the carboxylate anion of this compound to form a pentafluorobenzyl (PFB) ester. sigmaaldrich.comsemanticscholar.org The resulting PFB derivative is highly sensitive to electron capture detection (ECD), a common detector for GC that offers exceptional sensitivity for halogenated compounds. sigmaaldrich.com The reaction is typically performed in an organic solvent in the presence of a base, such as potassium carbonate, to deprotonate the carboxylic acid. sigmaaldrich.comnih.gov The reactivity can be further enhanced by using a phase-transfer catalyst, like 18-Crown-6, which helps shuttle the carboxylate anion into the organic phase for reaction. sigmaaldrich.com Reaction conditions are generally mild, often involving heating at 60-80°C for 30 to 60 minutes. semanticscholar.orgnih.gov

Table 2: Common Derivatization Approaches for the Carboxylic Acid Group

| Reagent Class | Example Reagent | Target Functional Group | Reaction Product | Purpose / Detection Method |

|---|---|---|---|---|

| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) + a labeled amine | Carboxylic Acid | Amide | Attaches a fluorescent or chromophoric tag for HPLC-FLD/UV; Improves ionization for LC-MS. nih.govresearchgate.net |

| Alkylating Agent | Pentafluorobenzyl bromide (PFB-Br) | Carboxylic Acid | Ester | Introduces an electron-capturing group for high-sensitivity GC-ECD. researchgate.netsigmaaldrich.com |

| Alkylating Agent | p-Bromophenacyl bromide (BPB) | Carboxylic Acid | Ester | Introduces a strongly UV-absorbing group for HPLC-UV. |

Table 3: Typical Reaction Conditions for Derivatization of Carboxylic Acids

| Derivatization Method | Reagents | Typical Conditions | Reference(s) |

|---|---|---|---|

| Carbodiimide-Mediated Amidation | Carboxylic Acid, EDC, Labeling Amine | Mild aqueous or organic solvent, pH 4.5-7.5, Room temperature, 1-2 hours | nih.govvu.nl |

| Alkylation with PFB-Br | Carboxylic Acid, PFB-Br, Base (e.g., K₂CO₃, DIPEA), Catalyst (e.g., 18-Crown-6) | Anhydrous organic solvent (e.g., Acetonitrile), Heat (60-80°C), 30-60 minutes | sigmaaldrich.comsemanticscholar.orgnih.gov |

Environmental Distribution, Transport, and Biogeochemical Cycling of 3 Fluorantheneacetic Acid

Occurrence and Detection in Environmental Compartments

The presence of 3-Fluorantheneacetic acid in the environment is intrinsically linked to the contamination profile of its parent compound, fluoranthene (B47539). As a metabolite or transformation product, its detection serves as an indicator of the natural attenuation processes acting upon PAH-polluted sites.

Association with Polycyclic Aromatic Hydrocarbon (PAH) Contamination Profiles

This compound is not typically a primary pollutant but rather a second-generation compound formed from the environmental alteration of fluoranthene. Fluoranthene is a high molecular weight PAH frequently identified in soils and sediments contaminated by industrial activities, incomplete combustion of organic materials, and fossil fuel spillage. nih.govnih.gov The parent compound, fluoranthene, is one of the 16 priority PAHs designated by the U.S. Environmental Protection Agency (EPA) due to its persistence and potential toxicity. nih.gov

Environmental Fate and Transport Mechanisms

The movement of this compound through different environmental compartments—soil, water, and air—is governed by its physicochemical properties, which differ significantly from its parent PAH. While PAHs like fluoranthene are characterized by low water solubility and high lipophilicity, leading them to adsorb strongly to organic matter in soil and sediment, the addition of a carboxylic acid group fundamentally alters this behavior. nih.govnih.gov

The acetic acid moiety increases the polarity and water solubility of the molecule. This enhanced solubility facilitates its transport in the aqueous phase, allowing it to move with surface water and groundwater more readily than fluoranthene. nih.gov Consequently, this compound may be found dissolved in pore water within contaminated soils or transported to aquatic ecosystems. nih.gov However, its transport is also influenced by the pH of the surrounding medium, which affects its degree of ionization. In acidic soils or waters, it will exist in its less soluble protonated form, potentially increasing its partitioning to soil organic carbon. Conversely, in neutral to alkaline conditions, it will exist as a more mobile carboxylate anion.

Degradation Pathways and Mechanisms in Environmental Systems

The persistence of this compound in the environment is determined by its susceptibility to breakdown by both biological organisms and abiotic environmental factors.

Biotic Degradation Processes (e.g., Microbial Metabolism)

The primary mechanism for the breakdown of this compound in the environment is microbial metabolism. nih.gov Microorganisms, particularly bacteria and fungi, have evolved sophisticated enzymatic systems to utilize aromatic hydrocarbons as sources of carbon and energy. nih.govasm.org The degradation of fluoranthene, and by extension its derivatives, is initiated by dioxygenase enzymes, which incorporate oxygen atoms into the aromatic ring structure, leading to the formation of dihydrodiols. nih.gov

For this compound, microbial attack would likely proceed via two main routes:

Degradation of the Aromatic Core: Microbes could employ ring-hydroxylating and ring-cleavage enzymes to break down the fused polycyclic structure, similar to the pathways observed for fluoranthene. nih.gov This process would eventually lead to simpler organic acids that can enter central metabolic pathways like the Krebs cycle.

Metabolism of the Acetic Acid Side Chain: The acetic acid group itself can be a substrate for microbial metabolism through processes like beta-oxidation.

Studies on fluorinated aromatic compounds have shown that the presence of a fluorine atom can influence the rate and pathway of biodegradation, sometimes making the compound more recalcitrant. nih.gov However, communities of microorganisms in environments with a history of pollution often adapt to degrade even complex halogenated molecules. nih.govnih.gov

Table 1: Key Microbial Genera Involved in PAH Degradation

| Microbial Genus | Type | Role in Degradation | Citation |

|---|---|---|---|

| Mycobacterium | Bacterium | Known to degrade fluoranthene via multiple pathways, producing acidic metabolites. | nih.gov |

| Cunninghamella | Fungus | Capable of metabolizing PAHs like fluoranthene into various hydroxylated derivatives. | asm.org |

Abiotic Transformation Processes (e.g., Photodegradation)

In addition to microbial action, this compound is subject to abiotic transformation, with photodegradation being a key pathway. tandfonline.com PAHs and their derivatives can absorb ultraviolet (UV) light from solar radiation, which excites them to higher energy states. tandfonline.comnih.gov This can lead to direct photolysis or the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen, which then attack the molecule. nih.govacs.org

The photodegradation of PAHs can be significantly influenced by the environmental matrix. For instance, the process can be accelerated on the surfaces of photocatalytic materials like titanium dioxide (TiO₂) or certain clays. nih.govacs.org Research has shown that photodegradation rates are dependent on factors such as light intensity, the presence of photosensitizing agents, and the specific chemical structure of the PAH. nih.gov The presence of the acetic acid group in this compound could alter its light absorption properties and reactivity compared to fluoranthene, potentially affecting its photodegradation rate and the nature of the resulting products, which could include quinones and ring-opening products. nih.gov

Non Human Biological Activity and Mechanistic Elucidation of 3 Fluorantheneacetic Acid

Evaluation of Antimicrobial Properties in Non-Human Pathogen Models

No studies were identified that specifically investigated the antimicrobial properties of 3-Fluorantheneacetic acid against non-human pathogens. Research on other structurally distinct compounds, such as Fmoc-phenylalanine and acetic acid, has demonstrated antibacterial activities, but no such data is available for this compound. rsc.orgnih.gov

Investigation of Anti-Inflammatory Effects in In Vitro and Animal Models

The scientific literature lacks specific studies on the anti-inflammatory effects of this compound in either in vitro or animal models. While research exists on the anti-inflammatory mechanisms of compounds like Ferulic acid and 3-Hydroxyanthranilic acid, which involve pathways such as NLRP3 inflammasome and PI3K/NF-κB signaling, no analogous research has been published for this compound. nih.govrsc.org

Assessment of Cell Growth Modulation in Non-Human Cellular Systems

There is a notable absence of research on the modulation of cell growth in non-human cellular systems by this compound.

Inhibition of Cancer Cell Lines (Non-Human Origin)

Specific data on the inhibition of non-human cancer cell lines by this compound is not available in the reviewed literature. Studies on other compounds, such as 3-Fluoroazetidin-2-ones and chlorogenic acid, have shown anticancer activity through mechanisms like tubulin polymerization inhibition and cancer cell differentiation, but these findings are not transferable to this compound without direct experimental evidence. mdpi.comnih.gov

Elucidation of Molecular Mechanisms in Non-Human Biological Responses

No information is available regarding the specific molecular mechanisms through which this compound might exert biological effects in non-human organisms.

Receptor Interactions and Signaling Pathway Modulation

There are no published studies detailing the interaction of this compound with specific biological receptors or its modulation of signaling pathways. For other molecules, such as 18β-glycyrrhetinic acid, modulation of pathways like Akt/FOXO3a/Bim has been documented in human cancer cells, but similar investigations for this compound are absent. nih.gov

Metabolism of this compound in Non-Human Organisms

The metabolic fate of this compound in non-human organisms has not been documented in the available scientific literature. Studies on the metabolism of other fatty acids in organisms like Chlorella vulgaris exist, but provide no insight into the specific metabolic pathways of this compound. nih.gov

Identification of Metabolites

Research into the microbial degradation of fluoranthene (B47539), a polycyclic aromatic hydrocarbon (PAH), has identified several metabolic pathways that lead to various intermediate compounds. While direct studies on the metabolites of this compound are not extensively documented, the metabolism of its parent compound, fluoranthene, provides significant insights. In several bacterial and fungal species, the degradation of fluoranthene proceeds through the formation of various carboxylic acids.

For instance, the degradation of fluoranthene by Mycobacterium vanbaalenii PYR-1 involves dioxygenation at the C-2,3 position, leading to the formation of 9-fluorenone-1-carboxylic acid. nih.gov This compound is a key intermediate that is further metabolized. nih.gov Similarly, studies with Trichoderma lixii and Talaromyces pinophilus show that fluoranthene degradation is initiated at the C1-C2 position, also forming 9-oxo-9H-fluorene-1-carboxylic acid, which then enters the ß-Ketoadipate pathway. mdpi.com

In the context of plant metabolism, cell cultures of tomato (Lycopersicon esculentum) have been shown to metabolize fluoranthene into hydroxylated derivatives, which are then conjugated. The primary aglycone metabolite identified after hydrolysis was 1-hydroxyfluoranthene, with 8-hydroxyfluoranthene and 3-hydroxyfluoranthene also being detected. researchgate.net While these are not acetic acid derivatives, they represent the initial steps of detoxification and metabolism in plants. The formation of acetic acid side chains from aromatic rings is a known biochemical process, often occurring after initial ring-opening reactions. For example, the biotransformation of 3,4-dihydroxyphenylacetic acid involves direct oxidation of the alkyl chain. researchgate.net This suggests a plausible, though not yet directly observed, pathway where fluoranthene could be metabolized to hydroxylated forms and subsequently to an acetic acid derivative like this compound, which would then be further broken down.

Enzymatic Biotransformation Processes

The biotransformation of fluoranthene and related aromatic compounds is mediated by a variety of enzymes, primarily oxygenases and peroxidases. In bacteria and fungi, the initial attack on the fluoranthene molecule is typically catalyzed by dioxygenase enzymes. nih.gov

In Mycobacterium vanbaalenii PYR-1, a ring-hydroxylating oxygenase, specifically NidA3B3, is responsible for the initial dioxygenation of fluoranthene at the C-2,3 position. nih.gov This is a critical step that destabilizes the aromatic system and initiates the degradation cascade. Following this, a series of enzymatic reactions, including dehydrogenation, ring cleavage, and decarboxylation, lead to the breakdown of the molecule. nih.govmdpi.com

Fungal species like Trichoderma lixii and Talaromyces pinophilus utilize ligninolytic enzymes for fluoranthene degradation. mdpi.com The expression of these enzymes, which include laccase, lignin (B12514952) peroxidase, and manganese peroxidase, is upregulated during the degradation process. mdpi.comresearchgate.net These enzymes generate highly reactive radicals that can oxidize the fluoranthene ring, leading to its cleavage. researchgate.net For example, laccases from Botrytis cinerea have been shown to catalyze the coupling of various phenylpropanoids, demonstrating their oxidative power. researchgate.net

In plants, the enzymes responsible for xenobiotic metabolism, such as cytochrome P450 monooxygenases, are implicated in the initial hydroxylation of PAHs like fluoranthene. researchgate.net These hydroxylated metabolites are then often conjugated to sugars (like glucose or glucuronic acid) by glycosyltransferases, a common detoxification strategy in plants. researchgate.net

The table below summarizes the key enzymes and their roles in the biotransformation of fluoranthene, the precursor to this compound.

| Enzyme Class | Specific Enzyme (Organism) | Role in Biotransformation |

| Dioxygenase | NidA3B3 (Mycobacterium vanbaalenii PYR-1) | Catalyzes the initial ring-hydroxylating dioxygenation at the C-2,3 position of fluoranthene. nih.gov |

| Ligninolytic Enzymes | Laccase, Lignin Peroxidase, Manganese Peroxidase (Trichoderma lixii, Talaromyces pinophilus) | Upregulated during fluoranthene degradation, responsible for oxidative cleavage of the aromatic rings. mdpi.comresearchgate.net |

| Dioxygenase | Catechol dioxygenase (Pseudomonas sp., Ralstonia sp.) | Involved in the ortho or meta cleavage pathways of aromatic rings during PAH degradation. nih.gov |

| Monooxygenase | Cytochrome P450 (Plants) | Implicated in the initial hydroxylation of fluoranthene to form metabolites like 1-hydroxyfluoranthene. researchgate.net |

Ecotoxicological Implications and Environmental Organism Responses (referencing related fluoranthene research)

Effects on Aquatic Organisms

The ecotoxicological effects of fluoranthene, the parent compound of this compound, on aquatic organisms are well-documented and often exacerbated by the presence of ultraviolet (UV) light, a phenomenon known as phototoxicity.

Studies have shown that fluoranthene is acutely toxic to a range of freshwater and saltwater species, with median lethal concentrations (LC50) varying depending on the organism and the presence of UV light. researchgate.net For example, the acute toxicity of fluoranthene to organisms like the inland silverside and mysids increases significantly with higher UV light intensity. researchgate.net In the absence of UV light, LC50 values for freshwater species can range from 7.7 to 187 µg/L. researchgate.net

Chronic exposure to fluoranthene also elicits negative effects. For aquatic invertebrates such as Daphnia, which are crucial components of freshwater food webs, fluoranthene exposure can impair reproduction and survival. youtube.com Fish exposed to PAHs like benzo[b]fluoranthene, a compound structurally related to fluoranthene, exhibit a range of adverse effects. nih.gov In African catfish (Clarias gariepinus), exposure led to significant gill damage, including epithelial necrosis, fused lamellae, and desquamation. nih.gov Biochemically, this exposure caused an increase in liver enzymes such as aspartate aminotransferase and alanine (B10760859) transaminase, indicating liver stress. nih.gov Furthermore, it induced oxidative stress, evidenced by the inhibition of antioxidant enzymes (superoxide dismutase and catalase) and an increase in malondialdehyde, a marker of lipid peroxidation. nih.gov

The table below presents a summary of the toxic effects of fluoranthene on various aquatic organisms.

| Organism | Exposure Type | Observed Effects | Reference |

| Freshwater and Saltwater Species | Acute | Toxicity (lethality) is significantly increased in the presence of UV light. | researchgate.net |

| African Catfish (Clarias gariepinus) | Chronic (Benzo[b]fluoranthene) | Gill histopathology (necrosis, fused lamellae), increased liver enzymes, oxidative stress. | nih.gov |

| Pink Salmon (Oncorhynchus gorbuscha) | Sublethal (Crude Oil containing PAHs) | Morphologic and stress-induced lesions in gills, including epithelial lifting and fusion. | nih.gov |

| Various Fish Species | General (PAHs) | Potential for developmental toxicity, immunotoxicity, and endocrine disruption. | nih.gov |

Plant Uptake and Phytotoxicity Studies

Research on the interaction between plants and fluoranthene indicates that this PAH can be taken up and cause phytotoxic effects, impacting growth and photosynthetic processes.

Studies on pea plants (Pisum sativum L.) demonstrated that fluoranthene at a concentration of 1 mg/L in the nutrient solution significantly inhibited plant growth after 25 days. nih.gov This was accompanied by a reduction in photosynthetic pigments (chlorophyll a, b, and carotenoids) and a disruption of the primary photochemical processes of photosynthesis. nih.gov The study found a significant accumulation of fluoranthene in the roots, suggesting this as a primary site of uptake and toxicity. nih.gov Further investigation into the photosynthetic apparatus revealed that fluoranthene inhibited the Hill reaction in isolated chloroplasts and altered chlorophyll (B73375) fluorescence parameters, indicating damage to the photosynthetic machinery. nih.gov

In tobacco BY-2 cell suspension cultures, used as a plant cell model, fluoranthene exposure led to decreased viability, accumulation in lipophilic compartments like biomembranes, and the production of reactive oxygen species, ultimately causing membrane damage. researchgate.net Plant cell cultures from various species, including tomato and lettuce, have been shown to take up and metabolize fluoranthene, converting it into hydroxylated metabolites. researchgate.net While this represents a detoxification mechanism, the parent compound and its intermediates can still exert toxic effects.

The following table summarizes findings on the phytotoxicity of fluoranthene.

| Plant Species / Model | Concentration | Observed Effects | Reference |

| Pea (Pisum sativum L.) | 1 mg/L | Inhibited growth, reduced photosynthetic pigments, inhibited Hill reaction, altered chlorophyll fluorescence. | nih.gov |

| Various (Sunflower, Wheat, etc.) | 10 - 500 ng/L | Inhibited seed germination energy and rate, especially in high-lipid seeds. | tandfonline.com |

| Tobacco BY-2 Cells | Up to 1000 μM | Decreased cell viability, accumulation in membranes, production of reactive oxygen species, membrane damage. | researchgate.net |

| Celery (Apium graveolens) | N/A (Benzo[k]fluoranthene) | Increased total phenolic content in leaves. No significant change in chlorophyll content. | nih.gov |

Current Research Challenges and Future Scientific Directions for 3 Fluorantheneacetic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of fluoranthene (B47539) derivatives often involves multi-step processes that may require harsh reaction conditions, expensive catalysts, and generate significant chemical waste. A primary challenge lies in developing synthetic routes to compounds like 3-Fluorantheneacetic acid that are not only efficient and high-yielding but also environmentally benign.

Current synthetic strategies for the fluoranthene core often require high temperatures and significant catalyst loading. nih.govacs.org For instance, some methods for creating fluoranthenes from 1,8-dihalogenated naphthalenes and arylboronic acids necessitate palladium catalysts at concentrations as high as 20 mol% and temperatures exceeding 150°C. nih.govacs.org These conditions limit the functional group tolerance and increase the economic and environmental cost of synthesis.

Future research is trending towards more sustainable and efficient methodologies. Key directions include:

Room-Temperature Synthesis: The development of catalytic systems that operate at ambient temperatures is a significant goal. Recent breakthroughs have shown that cationic rhodium(I) catalysts can facilitate the [2+2+2] cycloaddition of 1,8-dialkynylnaphthalenes and alkynes at room temperature to produce substituted fluoranthenes in good yields. chemistryviews.org Adapting such methods for the introduction of an acetic acid moiety is a promising future avenue.

Heterogeneous Catalysis: Moving from homogeneous to heterogeneous catalysts offers advantages in catalyst recovery and reusability. The use of reduced graphene oxide (rGO)-supported copper-palladium nanocatalysts has been shown to be effective for tandem reactions that form the fluoranthene core. nih.govacs.org These catalysts demonstrate high functional group tolerance and can be reused multiple times, preserving almost 90% of their initial activity after three cycles. nih.gov

Green Chemistry Approaches: The principles of green chemistry, such as using environmentally friendly solvents like water and employing sonochemistry, are being applied to the synthesis of other complex heterocyclic compounds. nih.gov Exploring ultrasound-assisted synthesis for this compound could lead to reduced reaction times, milder conditions, and higher yields. nih.gov

| Methodology | Key Features | Challenges & Future Directions | Reference |

|---|---|---|---|

| Tandem Suzuki–Miyaura/C–H Arylation | Effective for core synthesis; can be performed with homogeneous or heterogeneous catalysts. | Homogeneous methods require high catalyst loads and temperatures. Future work focuses on improving heterogeneous catalyst longevity and efficiency. | nih.govacs.org |

| [2+2+2] Cycloaddition | Allows for room-temperature synthesis using specific rhodium catalysts. | Substrate scope can be limited; requires specialized starting materials (dialkynylnaphthalenes). | chemistryviews.org |

| Ultrasound-Assisted Synthesis | Potential for reduced reaction times, use of green solvents (e.g., water), and high yields under mild conditions. | Application to fluorantheneacetic acid synthesis is currently exploratory and requires significant methods development. | nih.gov |

Advancement in Trace Analysis and Speciation in Complex Environmental Samples

Detecting and quantifying this compound, a potential metabolite of fluoranthene, in environmental matrices like water, soil, and biological tissues presents a significant analytical challenge. These matrices are inherently complex, and the target analyte is likely to be present at trace or ultra-trace concentrations.

The analysis of PAHs and their metabolites often requires extensive sample preparation, including extraction and cleanup, to remove interfering substances. stmarys-ca.edu Established analytical techniques include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence or UV detectors. stmarys-ca.educdc.gov However, these methods face challenges:

Sensitivity and Selectivity: Achieving the low detection limits required for environmental monitoring can be difficult.

Isomer Separation: Complex mixtures of PAHs and their derivatives contain numerous isomers that are difficult to separate and quantify individually using standard chromatographic techniques. nih.gov

Speciation: In biological and environmental systems, this compound may exist not only as the free acid but also as conjugates (e.g., glucuronides), which have different transport properties and toxicities. nih.govresearchgate.net Analytical methods must be able to differentiate between these forms.

Future research must focus on developing more powerful analytical tools. Key advancements include:

Tandem Mass Spectrometry (MS/MS): Coupling both GC and HPLC to tandem mass spectrometry (GC-MS/MS or LC-MS/MS) provides enhanced selectivity and sensitivity, allowing for more reliable identification and quantification of target compounds in complex samples. stmarys-ca.edunih.govnih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight mass spectrometry (TOF-MS) offer high mass accuracy, which aids in the identification of unknown metabolites and transformation products. nih.gov

Multidimensional Chromatography: Comprehensive two-dimensional gas chromatography (GC×GC) provides superior separation power for complex isomeric mixtures, which is critical for accurately profiling PAH derivatives in environmental samples. nih.gov

| Technique | Principle | Advantage for this compound Analysis | Reference |

|---|---|---|---|

| LC-MS/MS | Liquid chromatography for separation followed by tandem mass spectrometry for selective detection and quantification. | Ideal for analyzing polar, non-volatile compounds and their conjugates directly in aqueous samples. High sensitivity and specificity. | nih.govnih.gov |

| GC×GC/TOF-MS | Two-dimensional gas chromatography for enhanced separation, coupled with high-speed time-of-flight mass spectrometry. | Unparalleled separation of complex isomeric mixtures. Allows for simultaneous determination of numerous PAH derivatives. | nih.gov |

| HPLC with Fluorescence Detection (HPLC-F) | Separates compounds via HPLC, which are then detected based on their native fluorescence. | Offers high sensitivity for fluorescent compounds like PAHs. Often used for screening fish bile for PAH metabolites. | stmarys-ca.edunih.govresearchgate.net |

Comprehensive Understanding of Environmental Transport and Long-Term Fate

The environmental journey of this compound from its source to its ultimate sink is largely unknown. Understanding its transport and fate is crucial for assessing its potential environmental impact. Research on parent PAHs and other persistent organic pollutants provides a framework, but the specific properties of the fluorantheneacetic acid structure—combining a hydrophobic PAH core with a polar carboxylic acid group—create unique challenges.

Key research questions that need to be addressed include:

Mobility and Partitioning: How does the acetic acid functional group alter the water solubility, soil-binding affinity (Koc), and bioaccumulation potential compared to the parent fluoranthene? It is expected to be more mobile in aqueous systems.

Atmospheric Transport: While parent PAHs undergo long-range atmospheric transport, often bound to particulate matter, the transport potential of more polar derivatives is less understood. nih.govnccoast.org

Degradation Pathways: What are the primary biotic and abiotic degradation pathways? While microorganisms are known to degrade fluoranthene, the pathways for its acidic derivatives are not characterized. mdpi.com Photodegradation, a key process for many PAHs, also requires specific investigation for this compound.

Persistence: The stability of fluorinated organic acids, such as trifluoroacetic acid (TFA), which is known for its extreme persistence in the environment, raises concerns about the potential long-term fate of this compound. economictimes.comtzw.de

Future research should employ a combination of laboratory experiments and field studies to build predictive models for the environmental behavior of this compound. This includes measuring its physicochemical properties, studying its degradation kinetics under various conditions, and monitoring its presence in different environmental compartments.

Deeper Characterization of Non-Human Biological Action Mechanisms

While human toxicology is outside the scope of this discussion, understanding the effects of this compound on non-human organisms is critical for ecological risk assessment. Research on fluoranthene provides a starting point, indicating that it can be metabolized and exert toxic effects in a range of species.

Studies on fish have shown that fluoranthene is metabolized into various hydroxylated and dihydrodiol derivatives, which are then conjugated with glucuronic acid for excretion in the bile. nih.govresearchgate.net The formation of these metabolites is a key step in both detoxification and, in some cases, activation to more toxic forms. A significant challenge is to determine the specific metabolic pathway for this compound and to identify its ultimate metabolites.

Furthermore, fluoranthene is known to be phototoxic, meaning its toxicity to aquatic organisms increases dramatically in the presence of ultraviolet (UV) light. nih.govresearchgate.net Acute toxicity can increase by one to three orders of magnitude under UV exposure for some species. nih.gov A critical research question is whether this compound retains or modifies this phototoxic potential.

Future scientific directions in this area include:

Metabolic Profiling: Using advanced analytical techniques (e.g., LC-HRMS) to identify the metabolites of this compound in key ecological species such as fish (e.g., zebrafish), invertebrates (e.g., Daphnia magna), and microorganisms.

Toxicity Testing: Conducting standardized ecotoxicity tests to determine the acute and chronic effects on aquatic and terrestrial organisms. researchgate.net These studies must include assessments under different light conditions to evaluate phototoxicity.

Developmental Toxicity Studies: Employing models like the embryonic zebrafish to assess the potential for developmental malformations, as has been done for a wide range of other PAHs and their derivatives. nih.gov

Mechanism of Action Studies: Investigating how this compound interacts with cellular targets to exert toxicity. This could involve studying its effects on cell membranes, signaling pathways, and gene expression. nih.gov

Exploration of Interdisciplinary Research Avenues

Addressing the multifaceted challenges associated with this compound requires a departure from siloed research. Future progress will depend on fostering collaboration across scientific disciplines.

Promising interdisciplinary avenues include:

Computational Chemistry and Toxicology: Integrating computational modeling to predict the synthetic feasibility, physicochemical properties, environmental fate, and toxicological endpoints of this compound. These in silico models can guide experimental work, reducing time and resources.

Materials Science and Analytical Chemistry: The unique structure of fluoranthene derivatives makes them interesting for applications in organic electronics. nih.gov Collaboration between materials scientists and analytical chemists could lead to the development of novel sensors or probes for detecting this and other pollutants in the environment.

Environmental Genomics and Ecotoxicology: Combining genomic and transcriptomic approaches with traditional ecotoxicology to understand the molecular-level responses of organisms to this compound exposure. This can reveal sensitive biomarkers of exposure and effect.

Chemical Engineering and Environmental Science: Collaborating to design and scale up sustainable synthesis processes while simultaneously modeling the environmental fate of the compound and its byproducts to ensure a life-cycle approach to chemical management.

By pursuing these integrated research directions, the scientific community can build a comprehensive understanding of this compound, from its creation to its ultimate environmental and biological impact.

Q & A

Q. What are the recommended methods for synthesizing 3-Fluorantheneacetic acid with high purity, and how can intermediates be validated?

Synthesis typically involves fluorination of phenylacetic acid derivatives or coupling fluorinated aromatic precursors with acetic acid moieties. Key validation steps include:

- Chromatographic purity checks : Use HPLC or GC-MS to confirm absence of unreacted precursors (e.g., 3-fluorophenylacetic acid intermediates) .

- Spectroscopic characterization : Compare IR spectra (e.g., C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR shifts (e.g., aromatic protons at δ 6.7–7.2 ppm) with reference databases .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS H319) and ensure proper ventilation .

- Waste Disposal : Follow EPA guidelines for fluorinated organics to prevent aquatic toxicity (GHS H411) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the reactivity of this compound under varying pH conditions?

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the acid’s stability?

- Data Reconciliation :

- Re-evaluate Computational Models : Compare DFT-calculated bond dissociation energies (BDEs) with experimental thermogravimetric analysis (TGA) results .

- Cross-Validate Spectral Data : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks conflicting with theoretical m/z values .

Q. How can researchers optimize the acid’s solubility for biomedical applications without altering its bioactive properties?

Q. What statistical methods are appropriate for analyzing clustered data in studies comparing this compound with structural analogs?

- Hierarchical Modeling : Apply mixed-effects models to account for repeated measurements (e.g., bioactivity assays across multiple batches) .

- Multivariate Analysis : Use PCA to differentiate analogs based on electronic (Hammett σ constants) and steric parameters (molar refractivity) .

Methodological Notes for Data Interpretation

- Handling Spectral Ambiguities : Cross-reference IR/NMR data with Coblentz Society archives to resolve peak assignment conflicts .

- Literature Comparison : Align findings with prior studies on fluorinated carboxylic acids (e.g., trifluoroacetic acid’s electronic effects) while noting substituent-specific deviations .

- Error Propagation : Quantify uncertainties in kinetic studies using Monte Carlo simulations to validate Arrhenius parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.